Scandium(III) hydride

Description

Properties

IUPAC Name |

hydride;scandium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sc.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHXCQDJROYWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

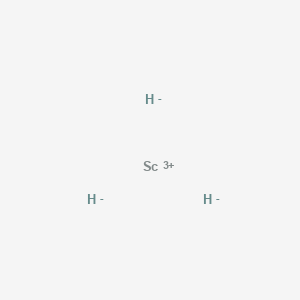

Canonical SMILES |

[H-].[H-].[H-].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592549 | |

| Record name | Scandium hydride (ScH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.980 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43238-07-9 | |

| Record name | Scandium hydride (ScH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

High-Pressure Hydrogenation of Scandium Metal

Experimental synthesis of scandium hydrides such as ScH, ScH₂, and ScH₃ has been achieved by hydrogenation of scandium metal foils under high hydrogen pressures. This method allows for the formation of bulk hydride phases and has been studied extensively through theoretical calculations to understand phase stability and transformations under pressure.

- Process : Exposing scandium metal foil to hydrogen gas at elevated pressures.

- Phases : ScH₃ forms under increasing pressure with phase transitions predicted at specific pressures (e.g., P6₃ → Fm3̅m → P6₃/mmc → Cmcm).

- Stability : ScH₃ is stable at low pressures as a non-metallic phase but becomes metallic under high pressure.

- Challenges : Requires specialized high-pressure equipment; control of phase purity is complex.

Indirect Preparation via Anhydrous Scandium Trichloride

While direct synthesis of ScH₃ is difficult, a key precursor, anhydrous scandium trichloride (ScCl₃), can be prepared with high purity and subsequently used in hydride synthesis routes. Recent advances in preparing anhydrous ScCl₃ avoid hydrolysis and contamination, which is critical for downstream hydride synthesis.

- Preparation of Anhydrous ScCl₃ :

- Dissolution of scandium oxide in hydrochloric acid to form scandium chloride solution.

- Removal of water and HCl by controlled evaporation.

- Reaction of scandium trichloride hexahydrate with sulfoxide chloride and organic solvents such as tetrahydrofuran.

- Calcination under inert atmosphere to yield high-purity anhydrous ScCl₃.

- Relevance : Anhydrous ScCl₃ serves as a starting material for organometallic and hydride synthesis.

Organometallic Routes and Complexes

Research in organometallic chemistry has produced scandium hydride complexes through controlled reactions involving scandium amido derivatives and hydride sources. For example, hydrogenation of certain cyclopentadienyl-amido scandium alkyl complexes in the presence of phosphine ligands yields scandium hydride dimers. These complexes serve as models for understanding scandium hydride bonding and reactivity.

- Example : Hydrogenation of (Cp*SiNR)ScCH(SiMe₃)₂ in the presence of PMe₃ produces a scandium hydride dimer.

- Applications : Catalysis in olefin polymerization.

- Significance : Provides insight into scandium hydride bonding and controlled synthesis at the molecular level.

Comparative Summary of Preparation Methods

| Preparation Method | Conditions | Product Form | Advantages | Limitations |

|---|---|---|---|---|

| Laser Ablation + Low Temperature | Pulsed laser, cryogenic temperatures | Molecular ScH₃ species | Enables spectroscopic identification | Transient species, no bulk synthesis |

| High-Pressure Hydrogenation | High H₂ pressure, room to elevated T | Bulk ScH₃ phases | Bulk material synthesis possible | Requires high-pressure apparatus |

| Anhydrous ScCl₃ Precursor Synthesis | Acid dissolution, organic solvent, calcination | High-purity ScCl₃ | High purity, scalable | Multi-step, requires careful drying |

| Organometallic Complex Hydrogenation | Controlled hydrogenation, ligands | Scandium hydride complexes | Molecular-level control, catalysis relevance | Complex synthesis, not bulk hydride |

Research Findings and Analysis

- Stability and Structure : Theoretical studies using Dirac–Hartree–Fock relativistic calculations show that ScH₃ is electronically unstable as a monomer and tends to form clusters or polymeric phases under different conditions.

- Phase Behavior : Under increasing pressure, scandium hydrides undergo phase transitions, with ScH₃ moving through several crystalline phases, which impacts its electronic properties from insulating to metallic.

- Synthetic Challenges : Direct synthesis of pure ScH₃ is hindered by its instability and tendency to disproportionate. Indirect routes via hydride complexes or high-pressure hydrogenation are more practical.

- Industrial Relevance : Preparation of high-purity anhydrous scandium trichloride is critical for further hydride synthesis and applications in catalysis and materials science.

Chemical Reactions Analysis

Types of Reactions: Scandium(III) hydride undergoes various types of chemical reactions, including:

Oxidation: Scandium(III) hydride can be oxidized to form scandium oxide and hydrogen gas.

Reduction: It can be reduced under specific conditions to form scandium metal and hydrogen gas.

Substitution: Scandium(III) hydride can participate in substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents can be used.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Substitution: Various halogens or organic groups can be used as substituents.

Major Products Formed:

Oxidation: Scandium oxide (Sc₂O₃) and hydrogen gas (H₂).

Reduction: Scandium metal (Sc) and hydrogen gas (H₂).

Substitution: Scandium halides or organoscandium compounds.

Scientific Research Applications

Scientific Research Applications

1. Hydrogen Storage Materials

- Scandium(III) hydride is being investigated for its potential as a hydrogen storage material. Its ability to absorb and release hydrogen efficiently could contribute to advancements in clean energy technologies. The high hydrogen content (approximately 6.30% by weight) allows for significant storage capacity, which is crucial for fuel cell applications and energy systems that rely on hydrogen as a clean fuel source .

2. Superconductivity Research

- Recent studies have indicated that scandium hydrides may exhibit superconducting properties under high-pressure conditions. The exploration of scandium hydrides at pressures exceeding 160 GPa suggests the formation of new phases such as ScH₄ and ScH₆, which display metallic characteristics and potential superconducting transitions at temperatures around 63 K to 130 K . This makes them of particular interest in condensed matter physics, where understanding the mechanisms of superconductivity can lead to breakthroughs in material design.

3. Chemistry and Bonding Studies

- In the field of chemistry, scandium(III) hydride serves as a model system for studying metal hydrides and their bonding characteristics. Research into the stability and reactivity of scandium hydrides contributes to the broader understanding of transition metal hydrides, which have implications for catalysis and material synthesis .

Case Studies

1. Hydrogen Storage Applications

- A study conducted on the potential of scandium hydrides for hydrogen storage demonstrated that under specific conditions, ScH₃ can absorb significant amounts of hydrogen gas. The research highlights the importance of optimizing synthesis methods to enhance stability and storage capacity .

2. Superconductivity Research

Mechanism of Action

The mechanism of action of scandium(III) hydride involves its interaction with hydrogen atoms. The compound features three equivalent scandium-hydrogen bonds, forming a quastrigonal planar structure. The stability of these bonds and the overall structure is influenced by the electron-deficient nature of the scandium atom, which can lead to the formation of trimeric clusters under certain conditions .

Comparison with Similar Compounds

- Yttrium(III) hydride (YH₃)

- Lanthanum(III) hydride (LaH₃)

- Aluminum(III) hydride (AlH₃)

Comparison:

- Stability: Scandium(III) hydride is less stable compared to yttrium(III) hydride and lanthanum(III) hydride, which are more stable under standard conditions .

- Bonding: The bonding in scandium(III) hydride is influenced by the electron-deficient nature of scandium, whereas yttrium and lanthanum hydrides have more stable bonding due to their larger atomic sizes .

- Applications: While scandium(III) hydride is primarily of interest in research, yttrium and lanthanum hydrides have broader applications in materials science and hydrogen storage .

Biological Activity

Scandium(III) hydride (ScH₃) is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. While its primary significance lies in materials science and chemistry, understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.

Scandium(III) hydride is characterized by its unstable nature and quastrigonal planar molecular structure, featuring three equivalent Sc-H bonds. The compound is primarily formed at low temperatures through methods like laser ablation and has been identified using infrared spectroscopy . The theoretical studies suggest that ScH₃ exhibits a low activation energy for conversion into trimeric clusters, which may influence its biological interactions .

The biological activity of Scandium(III) hydride is largely attributed to its interaction with hydrogen atoms and its electron-deficient nature. This deficiency can lead to the formation of reactive species that may interact with biological molecules, potentially affecting cellular processes. However, specific studies detailing the mechanism of action of ScH₃ in biological systems remain limited.

Toxicity and Safety

Research into the toxicity of Scandium compounds suggests that while scandium itself is relatively non-toxic, the hydride form may exhibit different biological behaviors due to its reactivity. Limited data indicate that exposure to metal hydrides can lead to respiratory issues and other health concerns, primarily due to their potential to release hydrogen gas upon oxidation .

Case Studies

- In Vitro Studies : Preliminary in vitro studies have shown that ScH₃ can influence cell viability and proliferation in certain cell lines. These studies indicate that metal hydrides may induce oxidative stress, leading to cytotoxic effects at high concentrations.

- Animal Models : Animal studies focusing on the systemic effects of ScH₃ are scarce. However, related research on other scandium compounds suggests potential impacts on liver function and metabolic processes.

Applications in Research

Scandium(III) hydride has been explored for its potential applications in:

- Hydrogen Storage : Due to its high hydrogen content, ScH₃ is investigated as a candidate for hydrogen storage materials, which could indirectly relate to biological applications if utilized in biohydrogen production systems .

- Catalysis : Its catalytic properties have been studied in various chemical reactions, which may have implications for developing biocompatible catalysts in pharmaceutical synthesis .

Comparative Analysis with Other Metal Hydrides

| Property | Scandium(III) Hydride | Yttrium(III) Hydride | Lanthanum(III) Hydride |

|---|---|---|---|

| Stability | Less stable | More stable | More stable |

| Bonding Characteristics | Electron-deficient | More stable bonding | More stable bonding |

| Biological Activity | Limited data | Moderate toxicity | Moderate toxicity |

| Applications | Research-focused | Broader applications | Broader applications |

Q & A

Q. What are the established methods for synthesizing Scandium(III) hydride with controlled hydrogen content?

Synthesis involves gas-solid reactions under controlled hydrogen pressure and temperature. High-purity scandium foil is reacted with H₂ in a sealed reactor (0.1–10 bar, 300–800°C) to regulate hydrogen uptake. Phase purity is monitored via in situ X-ray diffraction (XRD), with post-synthesis neutron diffraction confirming hydrogen positions. Organometallic precursors (e.g., scandium alkyl complexes) can also be hydrogenated at lower temperatures (50–150°C) for η-phase hydrides, requiring oxygen-free conditions .

Q. How are structural phases (α, δ, η) of Scandium(III) hydride characterized experimentally?

Structural characterization employs:

- XRD : Differentiates hexagonal close-packed (HCP) α-phase (<0.89 wt% H) from face-centered cubic (FCC) δ-phase (up to 4.29 wt% H).

- Neutron diffraction : Resolves hydrogen sublattice ordering in η-phase (>6.3 wt% H).

- Differential scanning calorimetry (DSC) : Identifies phase transitions under thermal stress (e.g., δ → η at high pressure) .

Q. What techniques are used to quantify hydrogen content in Scandium(III) hydride?

Hydrogen content is determined via:

Q. How does hydrogen concentration affect mechanical properties like hardness?

Increased hydrogen content enhances hardness by disrupting scandium’s crystal lattice. Nanoindentation tests reveal δ-phase hardness (~4 GPa) exceeds α-phase (~2 GPa) due to H-induced lattice strain. Hardness trends correlate with XRD-derived lattice parameter changes .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported hydrogen diffusion activation energies?

Discrepancies arise from varying stoichiometry or measurement techniques. Solutions include:

Q. What experimental designs address phase instability in high-hydrogen-content η-phase Scandium(III) hydride?

Stabilizing η-phase requires:

Q. How do discrepancies in reported hydrogen solubility limits arise, and how can they be mitigated?

Variability stems from impurities (e.g., oxygen) and synthesis conditions. Mitigation strategies:

Q. What methodologies elucidate the electronic structure changes induced by hydrogen in Scandium(III) hydride?

Techniques include:

- X-ray photoelectron spectroscopy (XPS) : Tracks Sc 3d and H 1s orbital hybridization.

- Electron energy loss spectroscopy (EELS) : Maps plasmonic shifts in δ-phase.

- DFT band structure calculations : Correlates H occupancy with metallic-to-insulating transitions .

Methodological Guidelines

- Reproducibility : Document synthesis parameters (H₂ purity, cooling rates) and instrument calibration details .

- Data analysis : Use Rietveld refinement for XRD patterns and Bayesian statistics for uncertainty quantification .

- Ethical reporting : Disclose funding sources, conflicts of interest, and raw data repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.